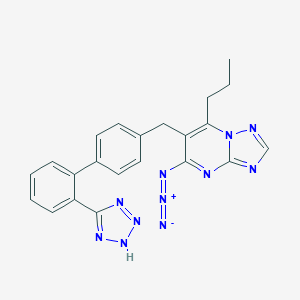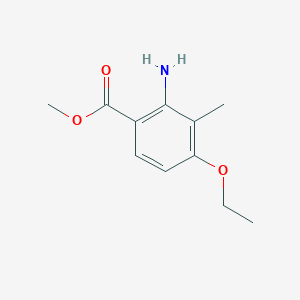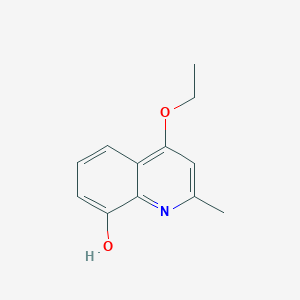
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives involves several steps, characterized by reactions such as esterification, hydrazide formation, and nucleophilic substitution. Kulkarni et al. (2016) described the synthesis of related N-Boc piperazine derivatives, including an ester derivative, highlighting the use of spectroscopic methods (FT-IR, 1H & 13C NMR, LCMS) for characterization and X-ray diffraction analysis for structure confirmation (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine derivatives has been determined using X-ray diffraction, revealing various conformations and crystal packing arrangements. Mamat et al. (2012) reported on the crystal and molecular structure of a similar compound, providing insights into bond lengths and angles typical for piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
The chemical reactivity of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves interactions that are crucial for its potential applications. Studies have explored its reactions, such as condensation and substitution, to produce compounds with varied functional groups and potential biological activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Physical Properties Analysis
Physical properties such as crystallinity, melting points, and solubility are determined by the compound's molecular structure. The crystallography studies provide insights into the crystalline structure and its influence on the physical properties of tert-butyl piperazine derivatives (Gumireddy et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for understanding the applications of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. Research has explored its antibacterial, antifungal, and anthelmintic activities, providing insights into its moderate activity against microorganisms (Kulkarni et al., 2016).
Aplicaciones Científicas De Investigación
- Specific Scientific Field: Microbiology .
- Summary of the Application: This compound has been used in studies to test its antibacterial activities .
- Methods of Application or Experimental Procedures: The compound was screened in vitro at concentrations of 10 μg/disc for its antibacterial activities . It was tested against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Results or Outcomes: The results of these tests are not specified in the source .
-
Chemical Properties: This compound has a molecular weight of 294.78 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is sold in solid form .
-
Potential Uses: While specific applications are not mentioned, the compound is available for purchase from chemical suppliers, suggesting that it may be used in various types of chemical research .
-
Chemical Properties: This compound has a molecular weight of 294.78 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is sold in solid form .
-
Potential Uses: While specific applications are not mentioned, the compound is available for purchase from chemical suppliers, suggesting that it may be used in various types of chemical research .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVFRLASKOYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373559 | |
| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
CAS RN |
183742-33-8 | |
| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183742-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Boc-piperazine-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
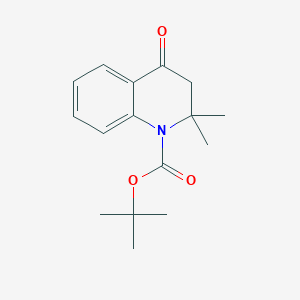
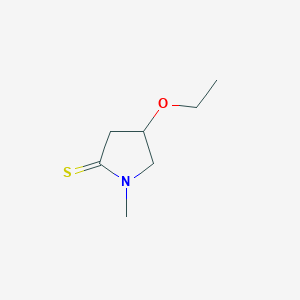
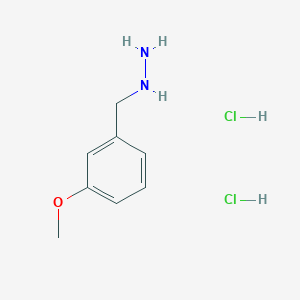
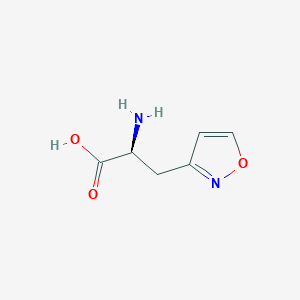
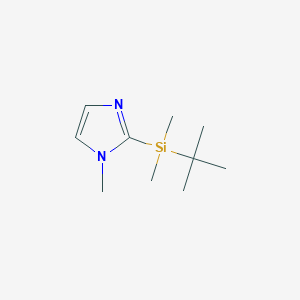
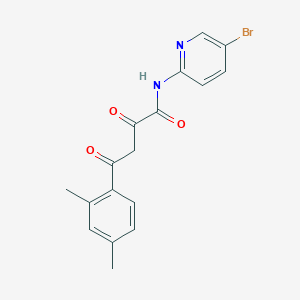
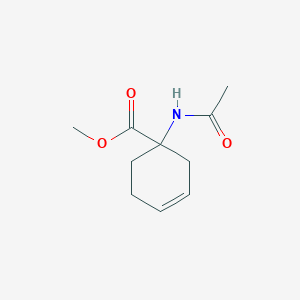
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
